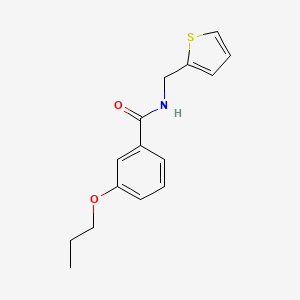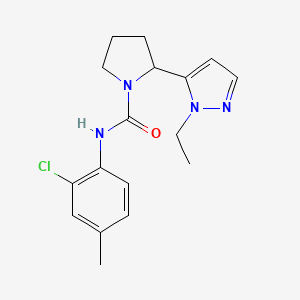![molecular formula C18H20N2O2 B4583534 N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4583534.png)
N-[4-(4-morpholinyl)benzyl]benzamide
説明
Synthesis Analysis
The synthesis of N-[4-(4-morpholinyl)benzyl]benzamide derivatives involves multiple steps, including condensation reactions and cyclization processes. For example, some compounds are synthesized by condensing isocyanato compounds with morpholino derivatives, followed by cyclization with hydrazine hydrate (Lu et al., 2017). Another approach involves the interaction of chlorobenzamide with morpholine in the presence of a hydrogen chloride acceptor (Donskaya et al., 2004).
Molecular Structure Analysis
The molecular structure of N-[4-(4-morpholinyl)benzyl]benzamide derivatives has been characterized using various techniques such as crystallography. These compounds often exhibit distinct molecular conformations and intermolecular interactions, which are crucial for their biological activities and chemical behaviors (Pang et al., 2006).
Chemical Reactions and Properties
N-[4-(4-Morpholinyl)benzyl]benzamide and its derivatives undergo various chemical reactions that modify their structure and enhance their biological or chemical properties. These reactions include radiolabelling, which is useful for tracking and imaging applications (Tsopelas, 1999), and interaction with other chemical agents to produce new compounds with potential antidepressant activities (Donskaya et al., 2004).
Physical Properties Analysis
The physical properties of N-[4-(4-morpholinyl)benzyl]benzamide derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interactions with biological targets, are crucial for understanding the potential applications of N-[4-(4-morpholinyl)benzyl]benzamide derivatives. Studies have explored their antiproliferative activities (Wang et al., 2015) and complexing ability with metal ions, highlighting their versatility in chemical and biological contexts (Amerkhanova et al., 2012).
科学的研究の応用
Antifungal and Antimicrobial Applications
N-Benzoyl-N'-dialkylthiourea derivatives, including morpholinyl benzamide compounds, have been synthesized and evaluated for their antifungal activity against major pathogens responsible for plant diseases, demonstrating significant potential in agricultural and plant science research (Zhou Weiqun et al., 2005).
Radiolabelling Applications
The radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide with NA123I and NA125I for potential use in medical imaging and diagnostic research has been optimized, highlighting the compound's relevance in nuclear medicine and biology (C. Tsopelas, 1999).
Carbonic Anhydrase Inhibition
Aromatic sulfonamide inhibitors of carbonic anhydrases, including morpholinopropyl benzamide derivatives, have shown nanomolar inhibitory concentration (IC50) values, suggesting potential applications in the development of therapeutic agents for conditions such as glaucoma and diuretic-related disorders (C. Supuran et al., 2013).
Material Science
N-(4-Ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide and related morpholinone compounds have been investigated for their structural properties, potentially applicable in material science and organic chemistry (Huai‐Lin Pang et al., 2006).
Anticancer Research
Compounds including m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides have been designed and synthesized, with some displaying potent antiproliferative activities against various cancer cell lines. These findings suggest their potential as novel antiproliferative agents, highlighting the significance of morpholinyl benzamides in anticancer research (Xiao-meng Wang et al., 2015).
特性
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(16-4-2-1-3-5-16)19-14-15-6-8-17(9-7-15)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRIGVSWUSGMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)benzyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)

![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)

![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)
![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)
![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)
![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4583522.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)